latrunculin B

描述

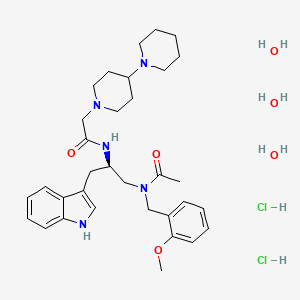

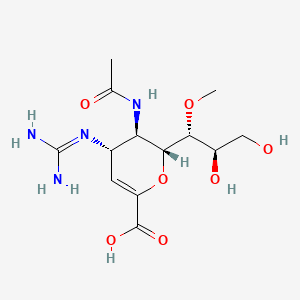

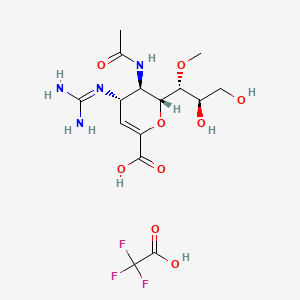

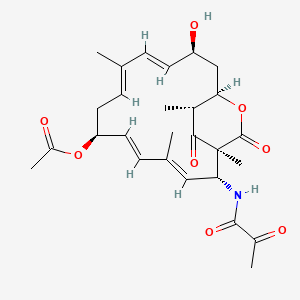

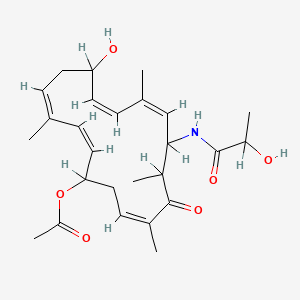

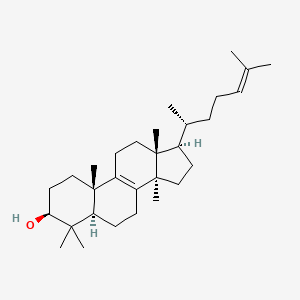

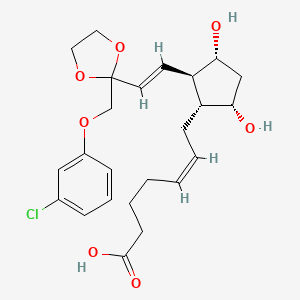

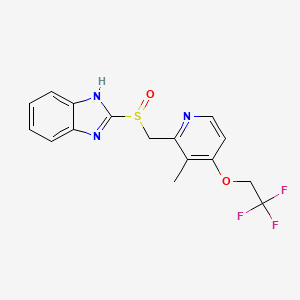

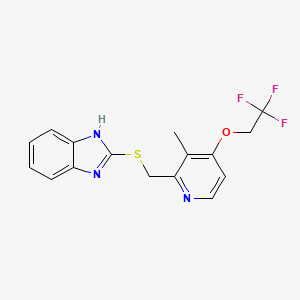

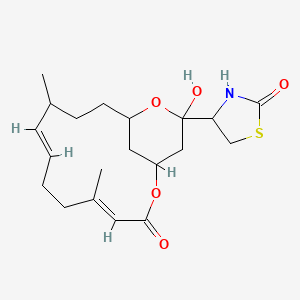

Latrunculin B is a 14-membered macrolide attached to a 2-thiazolidinone moiety . It is a natural product and toxin produced by certain sponges, including the genus Latrunculia and Negombata . It is known to bind actin monomers near the nucleotide binding cleft with 1:1 stoichiometry and prevents them from polymerizing . This effect results in disruption of the actin filaments of the cytoskeleton .

Synthesis Analysis

Latrunculin B is produced by the red-colored Latrunculia magnifica Keller, an abundant sponge in the Gulf of Eilat and the Gulf of Suez in the Red Sea . The toxin was discovered around 1970 . The synthesis of latrunculin B involves a largely catalysis-based and highly convergent process .

Molecular Structure Analysis

Latrunculin B has a molecular formula of C20H29NO5S . It has a molecular weight of 395.514 g/mol . It is a 14-membered macrolide attached to a 2-thiazolidinone moiety .

Chemical Reactions Analysis

Latrunculin B inhibits actin polymerization in vitro . It disrupts microfilament-mediated processes . It forms a 1:1 complex with monomeric G-actin, preventing it from polymerizing .

Physical And Chemical Properties Analysis

Latrunculin B is a small molecule . It has a molecular weight of 395.513 and a monoisotopic weight of 395.176643733 . It belongs to the class of organic compounds known as macrolides and analogues, which are organic compounds containing a lactone ring of at least twelve members .

科学研究应用

1. Effects on Mechanical Properties of Cells

- Application Summary: Latrunculin B is used to study the mechanical properties of cells. It alters the state of actin polymerization, which influences the mechanical properties of cells and tissues .

- Methods of Application: The effect of a wide range of latrunculin B concentrations (from 40 pM to 10 μM) on the mechanical properties of cells within fibroblast populated collagen matrices was investigated .

- Results: The study showed a strong dependence of the mechanical properties of cells and tissues on the organization and degree of polymerization of actin filaments .

2. Actin Polymerization Inhibition

- Application Summary: Latrunculin B is a potent inhibitor of actin polymerization, a crucial process for maintaining the cell’s structural integrity, cell motility, and other cellular functions .

- Methods of Application: The compound is used in cellular research to study the dynamic assembly and disassembly of microfilaments .

- Results: The study provided insights into the mechanisms and applications of latrunculin B in cellular research .

3. Actin Depolymerisation in Dendritic Cells

- Application Summary: Latrunculin B has been used for actin depolymerisation in various experiments, including studies on dendritic cells .

- Methods of Application: The compound is used as a component in bone marrow-derived dendritic cell (BMDC) complete medium .

- Results: The study focused on the formation of tubules from phagosomes in dendritic cells .

4. Gravitropic Curvature of Arabidopsis Root

- Application Summary: Latrunculin B has been used in studies to facilitate the gravitropic curvature of Arabidopsis root .

- Results: The study focused on the role of latrunculin B in influencing the gravitropic response of plant roots .

5. Disruption of Microfilament Organization

- Application Summary: Latrunculin B is known to disrupt microfilament organization and microfilament-mediated processes .

- Methods of Application: The compound is used in various concentrations to study its effects on microfilament organization in cells .

- Results: The study provided insights into how latrunculin B disrupts microfilament organization .

6. Discovery of Cadherin Distribution Regulation

- Application Summary: Latrunculin has been used effectively in the discovery of cadherin distribution regulation .

- Results: The study provided insights into how latrunculin influences the distribution of cadherin, a type of protein that helps cells stick together .

7. Reversible Morphological Changes to Mammalian Cells

安全和危害

Latrunculin B is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .

未来方向

Latrunculin B has been used to great effect in the discovery of cadherin distribution regulation and has potential medical applications . It has been found to be able to make reversible morphological changes to mammalian cells by disrupting the actin network . It has been suggested that this variation found in latrunculin presence derives from the existence of another morph of Negombata .

属性

IUPAC Name |

(4R)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHPHXHGRHSMIK-JRIKCGFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

latrunculin B | |

CAS RN |

76343-94-7 | |

| Record name | Latrunculin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76343-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Latrunculin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latrunculin B | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LATRUNCULIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7U308U7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。